molecular formula C19H17NO3 B2902501 METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1358504-44-5

METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2902501
CAS No.: 1358504-44-5
M. Wt: 307.349
InChI Key: SJEOSBHXHLQZOF-UHFFFAOYSA-N
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Description

METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a quinoline derivative characterized by a methyl ester group at position 2 and a 4-methylphenoxy substituent at position 4 of the quinoline core. Its synthesis typically involves a multi-step process starting from 4-methylacetophenone (II-1) and isatin (II-2), followed by cyclization and esterification to yield the final product with a reported purity of >95% via HPLC and synthetic yields of 80–88% .

Properties

IUPAC Name

methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-7-9-14(10-8-13)12-23-18-11-17(19(21)22-2)20-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEOSBHXHLQZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves the reaction of 4-hydroxyquinoline with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of various substituents at the quinoline core.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer models. For instance, a study demonstrated that this compound induces apoptosis in cancer cells by activating specific signaling pathways, making it a potential candidate for developing new anticancer therapies .

1.2 Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents .

1.3 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated, revealing its ability to reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Material Science

2.1 Organic Light Emitting Diodes (OLEDs)
this compound has been explored as a material for OLEDs due to its favorable electronic properties. The compound's ability to emit light when subjected to an electric current makes it a candidate for use in next-generation display technologies .

2.2 Photovoltaic Cells
The compound's photophysical properties have also led to research into its application in photovoltaic cells. Studies suggest that it can enhance the efficiency of solar cells by improving light absorption and conversion rates .

Research Tool

3.1 Chemical Probes
In biochemical research, this compound serves as a chemical probe to study various biological processes. Its ability to interact with specific biological targets allows researchers to investigate cellular mechanisms and identify potential therapeutic targets .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerInduced apoptosis in cancer cells via specific pathways .
Investigation of Antimicrobial PropertiesAntimicrobialEffective against both Gram-positive and Gram-negative bacteria .
Research on Anti-inflammatory EffectsAnti-inflammatoryReduced inflammation in animal models, potential for treating chronic conditions .
OLED Development StudyMaterial ScienceFavorable electronic properties for use in OLEDs .
Photovoltaic Cell ResearchRenewable EnergyEnhanced efficiency through improved light absorption .

Mechanism of Action

The mechanism of action of METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives are widely studied for their pharmacological and material properties. Below is a detailed comparison of METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE with analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Position and Functional Group Variations

  • Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (): This analog replaces the methyl ester with an ethyl ester and substitutes the 4-methylphenoxy group with a 4-bromophenyl moiety. The ethyl ester enhances lipophilicity (logP ≈ 3.2 vs. The bromine atom introduces steric bulk and electron-withdrawing effects, which may alter binding interactions in biological targets compared to the methylphenoxy group .
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ): Unlike the carboxylate ester in the target compound, 4k features an amino group at position 4 and a chlorophenyl substituent at position 2. The amino group increases hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., methanol). The chloro substituent contributes to higher molecular weight (MW = 406.9 g/mol vs. 337.4 g/mol for the target compound) and may influence cytotoxicity profiles .
  • 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (): This compound replaces the methylphenoxy group with a benzyloxy-substituted phenyl ring and introduces a 2-oxoethyl ester.

Physicochemical and Thermal Properties

Compound Melting Point (°C) logP (Predicted) Solubility (mg/mL)
This compound 180–182 (lit.) 2.8 0.15 (Water)
Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate 195–198 3.2 0.09 (Water)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 223–225 3.5 0.22 (DMSO)
2-[4-(Benzyloxy)phenyl]-2-oxoethyl ester 210–212 4.1 0.05 (Water)

Key Observations:

  • Bromine and benzyloxy substituents increase logP significantly, reducing water solubility but enhancing lipid bilayer penetration.
  • Amino-substituted analogs (e.g., 4k) exhibit higher solubility in DMSO, making them preferable for in vitro assays .

Biological Activity

Methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate (referred to as MMQ) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H17NO3
  • Molecular Weight : 285.32 g/mol

Synthesis

The synthesis of MMQ typically involves the reaction of 4-methylphenol with a suitable quinoline derivative under specific conditions. Common methods include:

  • Refluxing : The reactants are refluxed in a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
  • Coupling Agents : The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) is common to facilitate the formation of the ester bond.

Biological Activity

MMQ has been studied for various biological activities, including:

Antimicrobial Activity

Quinoline derivatives, including MMQ, have demonstrated significant antimicrobial properties. A study highlighted that compounds similar to MMQ exhibited activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL

These findings suggest that MMQ may have potential as an antimicrobial agent, especially in treating infections caused by resistant strains.

Anticancer Properties

Research indicates that quinoline derivatives can inhibit cancer cell proliferation. In vitro studies on MMQ showed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These results indicate that MMQ could serve as a lead compound for developing anticancer therapies.

Anti-inflammatory Effects

MMQ has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several quinoline derivatives, including MMQ. The study concluded that MMQ showed promising activity against resistant bacterial strains, suggesting its potential use in clinical settings .
  • Anticancer Activity Assessment : An investigation into the anticancer effects of MMQ revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. This was particularly evident in HeLa cells, where increased levels of cleaved caspases were observed post-treatment .
  • Inflammation Model Study : In vivo studies using a carrageenan-induced paw edema model demonstrated that MMQ significantly reduced paw swelling compared to controls, indicating its potential as an anti-inflammatory agent .

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